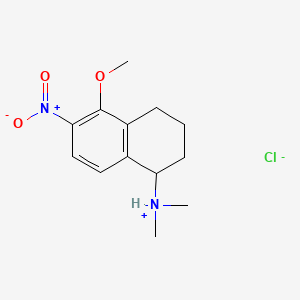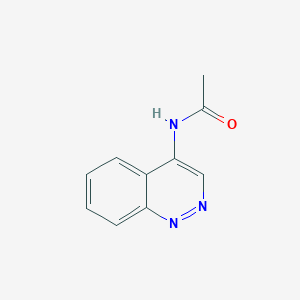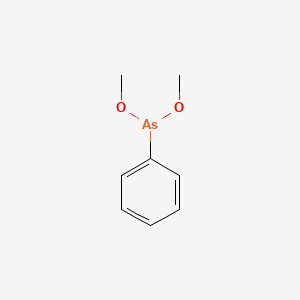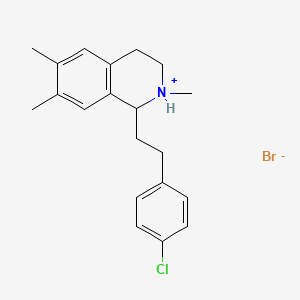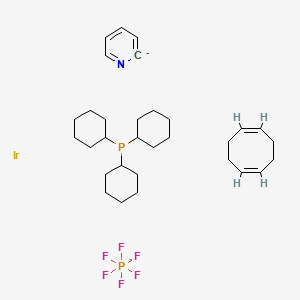
(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate is a coordination complex that features a combination of organic and inorganic components. This compound is notable for its applications in catalysis and organic synthesis, particularly in the field of homogeneous catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate typically involves the coordination of iridium with the organic ligands (1Z,5Z)-cycloocta-1,5-diene, 2H-pyridin-2-ide, and tricyclohexylphosphane. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The hexafluorophosphate anion is introduced to balance the charge of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired complex.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of the organic ligands.
Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium oxides, while substitution reactions can produce new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation. Its ability to facilitate these reactions with high efficiency and selectivity makes it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, the compound’s catalytic properties are explored for potential applications in drug synthesis and development. Its ability to catalyze specific reactions can be harnessed to create complex molecules with pharmaceutical relevance.
Industry
In the industrial sector, the compound is used in processes that require efficient and selective catalysis. Its applications range from the production of fine chemicals to the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate involves the coordination of the iridium center with the organic ligands, which facilitates various catalytic reactions. The iridium center acts as a Lewis acid, activating substrates and facilitating their transformation into products. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;ruthenium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
- (1Z,5Z)-cycloocta-1,5-diene;palladium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate lies in its iridium center, which provides distinct catalytic properties compared to similar compounds with ruthenium or palladium centers. Iridium complexes are known for their high stability and ability to facilitate a wide range of reactions, making this compound particularly valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C31H49F6IrNP2-2 |
|---|---|
Molekulargewicht |
803.9 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate |
InChI |
InChI=1S/C18H33P.C8H12.C5H4N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-4H;;/q;;2*-1;/b;2-1-,8-7-;;; |
InChI-Schlüssel |
TWHGSZDVKJKALE-KJWGIZLLSA-N |
Isomerische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1/C=C\CC/C=C\C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


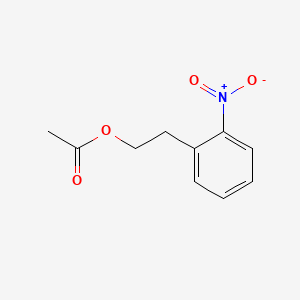
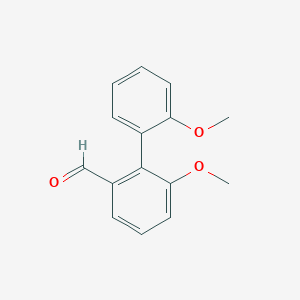
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
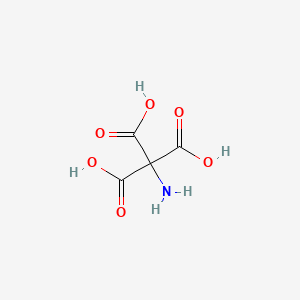
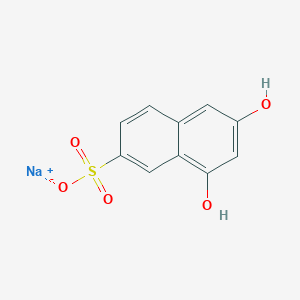
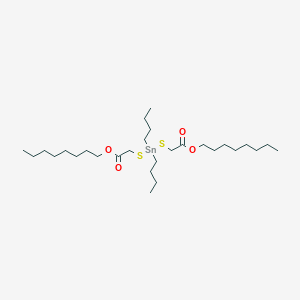
![1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol](/img/structure/B13788741.png)
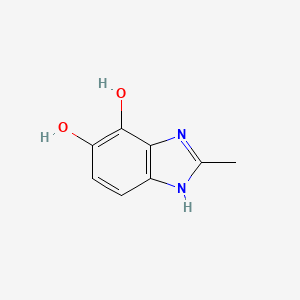
![Thymine,[2-14C]](/img/structure/B13788745.png)
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)
